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Compound of Interest

Compound Name: Ebastine N-Oxide

Cat. No.: B589156

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ebastine N-Oxide, a critical
molecule in the context of the second-generation antihistamine, ebastine. As a primary
metabolite and a specified impurity, a thorough understanding of its chemical and
pharmacological properties is essential for drug development, quality control, and metabolic
studies. This document synthesizes current knowledge on its structure, synthesis, analytical
methodologies, and biological significance, offering field-proven insights for the scientific
community.

Chemical Identity and Structure

Ebastine N-Oxide is the product of N-oxidation of the piperidine ring nitrogen in ebastine. This
modification significantly alters the polarity and potential metabolic fate of the parent
compound.

IUPAC Name: 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-
one[1]

Chemical Structure:
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Caption: 2D Chemical Structure of Ebastine N-Oxide.

Key Identifiers

A summary of the key chemical identifiers for Ebastine N-Oxide is provided in the table below.
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Identifier Value Source

Molecular Formula C32H39NO3 PubChem[1]

Molecular Weight 485.7 g/mol PubChem[1]

CAS Numbers 1429071-63-5, 1256285-71-8 PubChem[1]
CC(C)

) (C)C1=CC=C(C=Cl)C(=0)CC

Canonical SMILES PubChem[1]
C[N+]2(CCC(CC2)OC(C3=CC
=CC=C3)C4=CC=CC=C4)[O-]
PFOUEGNOVHBNHS-

InChl Key PubChem[1]
UHFFFAOYSA-N
Ebastine EP Impurity F,

Synonyms PubChem[1]

Ebastine EP Impurity G

Synthesis and Formation

Ebastine N-Oxide is formed through both synthetic chemical oxidation and biological

metabolism. Understanding these pathways is crucial for impurity synthesis for reference

standards and for interpreting pharmacokinetic studies.

Chemical Synthesis: Hydrogen Peroxide-Mediated

Oxidation

The most common laboratory method for preparing Ebastine N-Oxide involves the direct

oxidation of ebastine.[2] The nitrogen atom on the piperidine ring acts as a nucleophile,

attacking the oxidizing agent.

Causality Behind Experimental Choices:

» Oxidizing Agent: Hydrogen peroxide (H202) is a preferred oxidant due to its effectiveness

and relatively clean reaction byproducts (water). Other agents like meta-chloroperbenzoic

acid (mCPBA) are viable but can be more expensive and present greater safety concerns.
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o Catalyst: While the reaction can proceed without a catalyst, Lewis acids are sometimes
employed to enhance the oxidizing power of H20:.

o Temperature and pH Control: The synthesis must balance the rate of N-oxidation with the
potential for degradation of both the reactant and the product. Oxidative degradation of
ebastine follows zero-order kinetics, while acid-catalyzed degradation follows first-order
kinetics. Therefore, maintaining optimal conditions is critical for yield and purity.[2]

o Optimal Temperature: 50-60°C provides sufficient energy to overcome the activation
barrier for oxidation without promoting significant thermal degradation.[2]

o Optimal pH: A slightly alkaline pH of 7—8 prevents acid-catalyzed side reactions.[2]

Reactants & Conditions

Reagtion|Process Purification & Analysis
Oxidation Reaction Crude Product [ Chromatographic ] [ Structure & Purity j Purity 295% (L oxide
Hydrogen Peroxide (H202) (50-60°C, pH 7-8) Purification (e.g., HPLC) Verification (NMR, MS, HPLC)

Click to download full resolution via product page
Caption: Chemical synthesis workflow for Ebastine N-Oxide.
Experimental Protocol: Hydrogen Peroxide-Mediated Oxidation
o Dissolution: Dissolve Ebastine in a suitable organic solvent (e.g., methanol, acetone).
e pH Adjustment: Adjust the pH of the solution to 7-8 using a suitable buffer or base.

o Oxidation: Add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture
while maintaining the temperature between 50-60°C.

e Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC),
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until the starting material is consumed.

e Quenching: Upon completion, quench any remaining hydrogen peroxide by adding a
reducing agent (e.g., sodium sulfite solution).

o Extraction: Extract the product into an organic solvent (e.g., dichloromethane).

 Purification: Purify the crude product using column chromatography or preparative HPLC to
achieve the desired purity (typically 295%).

o Characterization: Confirm the structure and purity of the final product using NMR, MS, and
HPLC.

Metabolic Formation

In vivo, Ebastine N-Oxide is generated through enzymatic oxidation. The primary enzyme
responsible for this biotransformation is Cytochrome P450 2J2 (CYP2J2), a human hepatic
enzyme.[2] This metabolic pathway is a key consideration in understanding the overall
pharmacokinetics and potential drug-drug interactions of ebastine.

Ebastine
(Administered Drug)

Hepatic Metabolism

CYP2J2 CYP3A4 / CYP2J2
(N-Oxidation) (Oxidative Decarboxylation)

Ebastine N-Oxide Carebastine _
[ (Metabolite) ] QActive MetaboliteD [Other 'V'etabollteS)
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Caption: Metabolic pathway of Ebastine.
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Physicochemical and Spectroscopic

Characterization

Proper characterization is essential to confirm the identity and purity of Ebastine N-Oxide for

its use as a reference standard.

Physicochemical Properties

While extensive experimental data for Ebastine N-Oxide is not widely published,

computational methods can provide valuable estimates.[2] These properties influence its

solubility, absorption, and distribution.

Ebastine (Parent
Property

Ebastine N-Oxide
(Computed/Estimat

Significance

Dru
9) ed)
] ] ) Affects formulation
Melting Point 86 °C Data not available -
and stability.
High value indicates
poor water solubility.
logP 6.8 6.6 (XLogP3)[1] S
The N-oxide is slightly
less lipophilic.
Data not available; The N-oxide group
pKa (most basic) 8.19 expected to be lower reduces the basicity of

than ebastine

the nitrogen.

Aqueous Solubility Practically insoluble

Expected to be very

low

Influences dissolution
rate and

bioavailability.

Expertise & Experience Insight: The introduction of the N-oxide functional group generally

increases the polarity of a molecule. While the computed XLogP3 value for Ebastine N-Oxide

is only slightly lower than that of ebastine, this small change can still impact its pharmacokinetic

profile and chromatographic behavior. For definitive values, experimental determination using

methods like the shake-flask method for logP is recommended.[2]
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Spectroscopic Analysis

A combination of spectroscopic techniques is required for unambiguous structural elucidation.

[2]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
confirming the molecular skeleton. The key indicator of N-oxide formation is the significant
downfield shift of the protons and carbons adjacent to the nitrogen atom in the piperidine ring
due to the deshielding effect of the N-O bond. 2D experiments like COSY and HSQC are
used to assign all proton and carbon signals definitively.

e Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm
the elemental composition by providing a highly accurate mass measurement. The expected
[M+H]* ion for C32H39NOs would be at m/z 486.299. Tandem MS (MS/MS) helps in structural
confirmation by analyzing fragmentation patterns.

« Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-O
stretching vibration, typically in the range of 950-970 cm~1. Other key bands would include
the C=0 stretch of the ketone (around 1675 cm~1) and C-O stretch of the ether.

Analytical Methodologies

As a specified impurity, robust and validated analytical methods are required to detect and
quantify Ebastine N-Oxide in ebastine drug substances and products.[2] Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC) is the most common technique.
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Caption: Typical HPLC workflow for the analysis of Ebastine N-Oxide.
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Experimental Protocol: RP-HPLC for Impurity Profiling This protocol is a representative method

for the quantification of Ebastine N-Oxide. Method validation according to ICH guidelines is

required for use in a regulated environment.

Chromatographic System: HPLC with UV detector.

Column: C18, 5 uym, 250 x 4.6 mm (e.g., Phenomenex).[3]

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.5% phosphoric acid) in a ratio of
approximately 68:32.[2] Isocratic or gradient elution may be used to optimize separation from
other impurities.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.[2]

Column Temperature: Ambient or controlled at 30°C.

Sample Preparation: Accurately weigh the ebastine sample and dissolve it in a suitable
diluent (e.g., methanol or the mobile phase) to a known concentration.

Standard Preparation: Prepare a reference standard solution of Ebastine N-Oxide at a
concentration relevant to the specification limit.

Analysis: Inject the sample and standard solutions into the chromatograph. The retention
time for Ebastine N-Oxide will be different from that of ebastine, typically eluting earlier due
to its increased polarity.

Quantification: Calculate the amount of Ebastine N-Oxide in the sample by comparing the
peak area to that of the reference standard.

Pharmacological and Toxicological Profile
Pharmacodynamics

Ebastine N-Oxide, like its parent drug, is a selective antagonist of the peripheral histamine H1

receptor.[2] By blocking this receptor, it prevents histamine from mediating allergic responses,

thereby alleviating symptoms associated with conditions like allergic rhinitis and urticaria.[2]
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While ebastine is primarily metabolized to the active compound carebastine, the N-oxide
metabolite also retains antihistaminic activity, contributing to the overall therapeutic effect.[4][5]

Pharmacokinetics

The pharmacokinetic profile of Ebastine N-Oxide itself is not well-documented in the literature.
[2] As a metabolite, its formation and elimination are intrinsically linked to the pharmacokinetics
of ebastine. The N-oxidation pathway represents a route of biotransformation that can influence
the overall clearance and exposure of ebastine-related compounds. It is known that ebastine is
rapidly absorbed and extensively metabolized, with negligible levels of the unchanged drug
found in plasma.[6] The formation of the N-oxide, a more polar compound, is expected to
facilitate renal excretion.

Toxicology

Specific toxicological studies on isolated Ebastine N-Oxide are not publicly available.
However, the safety profile of the parent drug, ebastine, is well-established. Preclinical studies
on ebastine have shown it to be free of toxic effects even at very high doses, with a therapeutic
safety ratio (LDso/EDso) of over 20,000 in animal models.[7] As Ebastine N-Oxide is a naturally
occurring human metabolite formed under normal therapeutic use of ebastine, it is not
expected to pose a significant toxicological risk at the concentrations found in vivo. However,
as a specified impurity in the drug substance, its levels are controlled according to regulatory
guidelines.[2]

Conclusion

Ebastine N-Oxide is a molecule of significant interest in the pharmaceutical sciences. It serves
as a key metabolite in the biotransformation of ebastine and is a critical process-related
impurity that must be monitored and controlled during drug manufacturing. Its synthesis via
controlled oxidation provides the necessary reference material for developing and validating
robust analytical methods, primarily RP-HPLC. While it retains the H1-antihistaminic activity of
its parent compound, further research is needed to fully elucidate its distinct pharmacokinetic
and pharmacodynamic profile. This guide provides a foundational framework for researchers
and drug development professionals working with ebastine and its related substances,
underscoring the importance of understanding its chemistry and biological fate to ensure the
quality, safety, and efficacy of the final drug product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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